2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . This group is attached to a naphthalen-1-yl group via an acetamide linkage. The molecule also contains a 3,5-dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl ring and the naphthalen-1-yl group would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the thieno[3,2-d]pyrimidin-2-yl ring could influence the compound’s electronic properties .Scientific Research Applications
Structural Analysis and Crystal Engineering
Research on similar compounds has focused on understanding their crystal structures, which is crucial for designing materials with specific properties. For instance, studies on (diaminopyrimidin-2-yl)thioacetamide derivatives have elucidated how molecular orientations and hydrogen bonding can influence crystal packing and stability, offering insights into tailoring materials for specific applications (Subasri et al., 2017).
Synthetic Methodologies
Innovative synthetic methods have been developed for related compounds, showcasing the versatility of these molecules in organic synthesis. Techniques such as asymmetric synthesis and microwave-assisted reactions have been explored to enhance the efficiency and selectivity of chemical transformations, yielding compounds with potential utility in various fields, including pharmaceuticals and materials science (Bringmann et al., 2003).
Antimicrobial and Antioxidant Activities
Some studies have explored the antimicrobial and antioxidant properties of derivatives, indicating their potential as lead compounds for developing new therapeutics. The design of these molecules, incorporating specific functional groups and structural motifs, has been crucial in imparting significant biological activities, highlighting their applicability in medicinal chemistry (Taha, 2012).
Materials Science Applications
Research has also delved into the development of new materials, such as polymers and ligands for metal coordination, derived from these compounds. These materials exhibit unique properties, including solubility in organic solvents, thermal stability, and specific electronic characteristics, making them suitable for applications in electronics, coatings, and as components in complex materials systems (Chung & Hsiao, 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the active site of the enzyme, it prevents the methylation of histone proteins, thereby disrupting gene silencing. This leads to the reactivation of genes that were previously silenced by EZH2 .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to the re-expression of genes that regulate cell growth and differentiation .
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S2/c1-16-12-17(2)14-19(13-16)29-25(31)24-22(10-11-32-24)28-26(29)33-15-23(30)27-21-9-5-7-18-6-3-4-8-20(18)21/h3-9,12-14H,10-11,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPOEZOTYACQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide |
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